Naphthalene-1-13C

Catalog No.
S1912580
CAS No.
20526-83-4
M.F
C10H8
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalene-1-13C

CAS Number

20526-83-4

Product Name

Naphthalene-1-13C

IUPAC Name

naphthalene

Molecular Formula

C10H8

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i5+1

InChI Key

UFWIBTONFRDIAS-HOSYLAQJSA-N

SMILES

C1=CC=C2C=CC=CC2=C1

Canonical SMILES

C1=CC=C2C=CC=CC2=C1

Isomeric SMILES

C1=CC2=CC=C[13CH]=C2C=C1

The exact mass of the compound Naphthalene-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Naphthalene-1-13C is a highly specialized, stable-isotope-labeled polycyclic aromatic hydrocarbon (PAH) featuring a single carbon-13 atom at the alpha (1-) position. In procurement and advanced analytical workflows, it serves as a definitive tracer for elucidating complex metabolic degradation pathways, environmental carbon cycling, and high-temperature intramolecular rearrangements. Unlike broadly labeled or deuterated analogs, this site-specific label provides a singular, unambiguous spectroscopic probe for 13C Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). It allows researchers to track the exact fate of the alpha-carbon during microbial ring cleavage, thermal automerization, or site-directed halogenation, making it an indispensable precursor for toxicological standard synthesis and mechanistic environmental science.

Substituting Naphthalene-1-13C with unlabeled naphthalene, Naphthalene-d8, or fully labeled Naphthalene-13C10 fundamentally compromises position-specific mechanistic data. Unlabeled naphthalene lacks the mass and spin contrast required to differentiate substrate-derived carbon from endogenous background carbon in complex biological matrices, rendering carbon mass-balance calculations impossible[1]. While Naphthalene-d8 is a standard for basic isotope dilution mass spectrometry, it is invisible to 13C NMR and susceptible to deuterium exchange or loss during biological reduction and carboxylation steps, which obscures the carbon backbone's fate [2]. Furthermore, fully labeled Naphthalene-13C10 provides total carbon tracking but fails in intramolecular rearrangement studies (such as thermal automerization) because the uniform mass shift masks position-to-position carbon migration, a critical requirement for advanced physical chemistry and material science applications [3].

Precision Carbon-Routing and Biomass Incorporation in Bioremediation

In aerobic degradation studies, Naphthalene-1-13C enables the exact quantification of PAH-derived carbon incorporated into bacterial biomass and respired CO2. Studies utilizing [1-13C]naphthalene achieved a 98% carbon mass balance recovery, with extracted amino acids showing massive isotopic enrichment. The specific 13C label allowed differentiation of substrate carbon from the natural background, a feat impossible with unlabeled naphthalene [1].

Evidence DimensionIsotopic enrichment of respired CO2 and biomass (δ13C)
Target Compound Data+419‰ to +12,000‰ (highly enriched 13C signal tracking specific carbon flow)
Comparator Or BaselineUnlabeled Naphthalene (-26.6‰, indistinguishable from background)
Quantified Difference>12,000‰ signal-to-background differentiation
ConditionsAerobic batch cultures of Bacillus thermoleovorans and sediment microcosms analyzed via GC-MS and isotope ratio mass spectrometry.

Procurement for environmental fate studies must prioritize the 1-13C isotopologue to accurately calculate degradation kinetics and prove true biological mineralization rather than mere volatilization.

Elucidation of Anaerobic Ring-Cleavage and Carboxylation Metabolites

Identifying the initial steps of anaerobic PAH degradation requires tracking specific carbon atoms during ring reduction and carboxylation. Using Naphthalene-1-13C, researchers successfully identified trace intermediates like 2-naphthoic acid and decahydro-2-naphthoic acid via a precise +1 Da mass shift. When compared to Naphthalene-d8, which can lose deuterium atoms during these extensive hydrogenation and carboxylation steps, the stable 1-13C label ensures the carbon backbone's integrity is tracked without secondary kinetic isotope effects or label loss [1].

Evidence DimensionBackbone label retention during complex metabolic reduction
Target Compound Data100% retention of the +1 Da mass shift at the alpha-carbon position
Comparator Or BaselineNaphthalene-d8 (susceptible to partial label loss via D/H exchange during enzymatic reduction)
Quantified DifferenceUnambiguous +1 m/z shift vs. complex, variable m/z shifts from D-exchange
ConditionsSulfate-reducing enrichment cultures analyzed via GC-MS over 100-day incubation periods.

Buyers conducting metabolic pathway elucidation should select 1-13C over deuterated analogs to prevent false-negative metabolite identification caused by enzymatic label exchange.

Tracking High-Temperature Intramolecular Carbon Scrambling (Automerization)

In physical chemistry, the automerization (degenerate isomerization) of PAHs at extreme temperatures is a key model for soot formation and carbon material synthesis. Pyrolysis of Naphthalene-1-13C at 1035 °C allows direct observation of the 1,2-carbon atom exchange, as the 1-13C label migrates to the 2-13C position. Fully labeled Naphthalene-13C10 cannot be used for this application, as the uniform labeling provides zero positional contrast to detect intramolecular scrambling [1].

Evidence DimensionPositional contrast for intramolecular rearrangement
Target Compound DataDistinct C1 to C2 migration detectable via NMR/MS
Comparator Or BaselineNaphthalene-13C10 (Uniformly labeled)
Quantified Difference100% positional resolution vs. 0% positional resolution
ConditionsFlash vacuum pyrolysis (FVP) at >1000 °C.

For material scientists and physical chemists studying thermal PAH rearrangements, the singly labeled 1-13C compound is the only viable procurement choice to resolve intramolecular carbon kinetics.

Site-Specific Precursor for Toxicological NMR Standards

The synthesis of persistent halogenated PAH isomers (e.g., hexabromonaphthalenes) for toxicological assessment requires unambiguous structural confirmation. By utilizing Naphthalene-1-13C as the starting material for direct bromination, researchers generate a site-specifically labeled product that yields a single, highly enhanced 13C NMR signal at the alpha position. This allows for the definitive structural assignment of complex minor isomers (like 2,3,4,5,6,7-HBN), whereas unlabeled precursors yield complex, overlapping 13C spectra that cannot definitively assign the carbon framework[1].

Evidence Dimension13C NMR signal-to-noise and peak assignment clarity
Target Compound DataSingle, highly enhanced alpha-carbon peak
Comparator Or BaselineUnlabeled Naphthalene precursor
Quantified Difference>98-fold enhancement of the specific C1 signal relative to natural abundance
ConditionsHigh-field proton and 13C NMR of synthesized hexabromonaphthalene mixtures.

Analytical laboratories synthesizing custom PAH standards must procure the 1-13C precursor to guarantee unambiguous NMR structural validation of complex halogenated isomers.

Bioremediation and Environmental Fate Modeling

Naphthalene-1-13C is the optimal tracer for determining the exact carbon mass balance in contaminated soils and sediments. Because it allows researchers to distinguish substrate-derived carbon from endogenous organic matter, it is heavily procured for stable isotope probing (SIP) and isotope ratio mass spectrometry (IRMS) workflows to prove biological mineralization of PAHs [1].

Anaerobic Metabolic Pathway Elucidation

In microbiology, this compound is essential for identifying novel ring-cleavage and carboxylation intermediates. Its stable carbon label resists the enzymatic exchange that plagues deuterated analogs, making it the preferred choice for GC-MS identification of trace metabolites like decahydro-2-naphthoic acid in slow-growing sulfate-reducing cultures [2].

High-Temperature Pyrolysis and Material Science

For physical chemists studying soot formation, fullerene synthesis, or PAH automerization, Naphthalene-1-13C provides the necessary positional contrast to track carbon atom scrambling (e.g., C1 to C2 shifts) at temperatures exceeding 1000 °C. This application strictly requires a singly labeled isotopologue, rendering fully labeled alternatives useless [3].

Synthesis of Halogenated Toxicological Standards

Analytical chemistry and toxicology labs procure Naphthalene-1-13C as a primary synthetic precursor to generate site-specifically labeled polyhalogenated naphthalenes. The resulting enhanced 13C NMR signals are critical for the definitive structural assignment of persistent environmental isomers that cannot be resolved using unlabeled precursors [4].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Wikipedia

Naphthalene-1-13C

Dates

Last modified: 04-14-2024

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